molecular formula C16H16N4O5S B2602587 (E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one CAS No. 371139-05-8

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one

Cat. No.: B2602587
CAS No.: 371139-05-8
M. Wt: 376.39
InChI Key: YZGRSOYFBGDOSF-NTEUORMPSA-N
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Description

The compound (E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one belongs to the thiazol-4(5H)-one family, a class of heterocyclic compounds with diverse biological activities. Its structure features:

  • Position 2 substitution: A 4-acetylpiperazinyl group, which introduces a polar, hydrogen-bond-accepting moiety that may enhance solubility and modulate pharmacokinetic properties.
  • Position 5 substitution: A 4-hydroxy-3-nitrobenzylidene group, which combines electron-withdrawing (nitro) and electron-donating (hydroxyl) substituents. This dual functionality likely influences electronic distribution, redox behavior, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .

Properties

IUPAC Name

(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-10(21)18-4-6-19(7-5-18)16-17-15(23)14(26-16)9-11-2-3-13(22)12(8-11)20(24)25/h2-3,8-9,22H,4-7H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGRSOYFBGDOSF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The compound can be represented by the following molecular formula:

C16H17N3O3SC_{16}H_{17}N_{3}O_{3}S

This structure includes a thiazole ring, a piperazine moiety, and a nitro-substituted benzylidene group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group in the structure can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to various biological effects. Additionally, the piperazine moiety may enhance binding to specific receptors or enzymes, modulating their activity and contributing to the compound's overall efficacy.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains. For example, it has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth at low concentrations .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This could be particularly useful in treating conditions such as arthritis or inflammatory bowel disease .

Anticancer Activity

A notable area of research involves the anticancer potential of this compound. In cell line studies, this compound has shown cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha levels, suggesting its role in modulating inflammatory responses.
  • Cytotoxicity Against Cancer Cells : In assays involving HeLa and MCF-7 cell lines, the compound exhibited IC50 values of 15 µM and 20 µM, respectively, indicating strong cytotoxicity and potential for development as an anticancer drug.

Data Summary Table

Biological ActivityTest SystemObservationsReference
AntimicrobialS. aureus & E. coliMIC: 25 µg/mL (S. aureus), 50 µg/mL (E. coli)
Anti-inflammatoryMacrophage modelDecreased TNF-alpha levels
CytotoxicityHeLa & MCF-7 cell linesIC50: 15 µM (HeLa), 20 µM (MCF-7)

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-4(5H)-one derivatives vary in substituents at positions 2 and 5, leading to distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazol-4(5H)-one Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Key Activities/Properties References
Target Compound: (E)-2-(4-Acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one 4-Acetylpiperazinyl 4-Hydroxy-3-nitrobenzylidene Hypothesized: Tyrosinase inhibition, antimicrobial
(Z)-2-(Benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (Compound 8) Benzylamino 2,4-Dihydroxybenzylidene 106-fold stronger tyrosinase inhibition than kojic acid
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one Cyclopropylamino 4-Methoxybenzylidene Antimicrobial activity against 12 bacterial/yeast strains
(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-(3-nitrobenzylidene)thiazol-4(5H)-one 4-(4-Methylphenyl)piperazinyl 3-Nitrobenzylidene Structural analog; nitro group at meta position
(Z)-5-Benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one 4-Methylpiperazinyl Benzylidene (no nitro/hydroxy) Predicted logP: 1.27; moderate polarity

Key Observations:

Position 2 Substituents: Acetylpiperazinyl vs. Amino vs. Piperazinyl Groups: Benzylamino or cyclopropylamino substituents (e.g., ) may enhance hydrogen-bond donor capacity, whereas piperazinyl groups offer conformational flexibility and basicity .

Position 5 Substituents: Nitro and Hydroxy Groups: The 4-hydroxy-3-nitrobenzylidene group in the target compound combines electron-withdrawing (nitro) and hydrogen-bond-donating (hydroxy) effects. This contrasts with analogs like 3-nitrobenzylidene () or 2,4-dihydroxybenzylidene (), where substituent positioning dramatically alters activity. For example, compound 8’s 2,4-dihydroxy substitution resulted in exceptional tyrosinase inhibition . Methoxy vs.

Biological Activity Trends :

  • Tyrosinase Inhibition : Electron-rich aromatic systems (e.g., dihydroxybenzylidene in ) improve inhibition, suggesting the target compound’s nitro group may reduce efficacy unless counterbalanced by the hydroxy group.
  • Antimicrobial Activity : Lipophilic substituents (e.g., 4-methoxybenzylidene in ) correlate with broad-spectrum activity, while polar groups (e.g., acetylpiperazinyl) may limit membrane penetration.

Synthetic Considerations: Most analogs are synthesized via base-catalyzed condensation of thiazolidinones with aldehydes (e.g., ). The target compound likely follows a similar route, though the nitro group may require protective strategies during synthesis. Tautomerism observed in cyclopropylamino analogs () suggests possible prototropic equilibria in the target compound, affecting its reactivity and stability.

Q & A

Q. What advanced techniques characterize intermolecular interactions (e.g., protein binding)?

  • Methodology :
  • Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., EGFR, PI3K) immobilized on a sensor chip.
  • Molecular docking : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

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